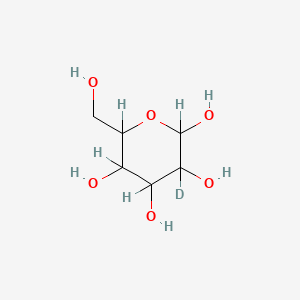

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is a deuterated analog of a hexose sugar, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the deuteration of a precursor hexose sugar. One common method is the catalytic hydrogen-deuterium exchange reaction, where the precursor sugar is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microbial fermentation using genetically engineered microorganisms. These microorganisms can be designed to incorporate deuterium into the sugar molecules during their metabolic processes. This method is advantageous due to its potential for large-scale production and lower environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form deuterated polyols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used to activate the hydroxyl groups for substitution reactions.

Major Products Formed

Oxidation: Formation of deuterated ketones or aldehydes.

Reduction: Formation of deuterated polyols.

Substitution: Formation of various deuterated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and metabolic pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating glucose metabolism and its use as a diagnostic tool in medical imaging.

Industry: Utilized in the production of deuterated pharmaceuticals and as a precursor for the synthesis of other deuterated compounds.

Mecanismo De Acción

The mechanism of action of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its incorporation into metabolic pathways where it can influence the rate and outcome of biochemical reactions. The presence of deuterium can alter the kinetic isotope effects, leading to changes in reaction rates and product distributions. This compound can target various enzymes and pathways involved in carbohydrate metabolism, providing insights into their function and regulation.

Comparación Con Compuestos Similares

Similar Compounds

D-Glucose: A common hexose sugar with similar structural features but without deuterium substitution.

D-Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.

D-Galactose: A hexose sugar with a different stereochemistry at the fourth carbon atom.

Uniqueness

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to the presence of deuterium, which imparts distinct physicochemical properties and kinetic isotope effects. These properties make it valuable for specific applications in research and industry where stable isotope labeling is required.

Actividad Biológica

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, also known as D-[5-2H]glucose, is a deuterated derivative of glucose. The incorporation of deuterium at the C-6 position alters the compound's physical and chemical properties, which can influence its biological activity. This article explores its biological activity, focusing on its metabolic pathways, effects on enzyme systems, and potential applications in research.

- IUPAC Name : (3R,4S,5S,6R)-6-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Molecular Formula : C6H12O6D

- Molecular Weight : 181.16 g/mol

- CAS Number : 136864-16-9

Biological Activity Overview

The biological activity of this compound is largely derived from its role as a glucose analogue. Its deuterated form allows researchers to study metabolic processes with enhanced clarity due to the unique properties of deuterium.

Metabolic Pathways

- Glycolysis : As a glucose analogue, 3-Deuterio-6-(hydroxymethyl)oxane participates in glycolysis. Studies indicate that the presence of deuterium can affect the rate of glycolytic reactions due to the kinetic isotope effect.

-

Oxidation Reactions : Research has shown that oxidation reactions involving lead tetraacetate and periodate yield different products when using deuterated glucose compared to non-deuterated forms. For instance:

- Oxidation by lead tetraacetate produces a 3-formate derivative from D-glucose-5-d.

- Periodate oxidation leads to a 4-formate product from the same substrate.

Enzyme Interactions

The presence of 3-Deuterio-6-(hydroxymethyl)oxane can influence enzyme systems in microorganisms:

- In Rhodotorula gracilis, D-glucose has been observed to repress the uptake of D-xylose by blocking its transport into the cell. This suggests that deuterated glucose may similarly affect sugar transport systems and enzyme induction.

Study 1: Kinetic Isotope Effects

A study utilizing nuclear magnetic resonance (NMR) spectroscopy demonstrated that deuteration at the C-6 position significantly alters reaction pathways during oxidation processes. The results indicated that reactions involving deuterated glucose were slower compared to their hydrogen counterparts due to the kinetic isotope effect associated with deuterium .

Study 2: Metabolic Regulation

Research on the metabolic regulation by D-glucose derivatives shows that deuterated forms can modulate enzyme activity differently than regular glucose. For example:

- The presence of D-glucose can inhibit the induction of enzymes responsible for D-xylose catabolism in certain yeast species .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (3R,4S,5S,6R)-6-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

| Molecular Formula | C6H12O6D |

| Molecular Weight | 181.16 g/mol |

| CAS Number | 136864-16-9 |

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation (Lead Tetraacetate) | 3-formate derivative | Involves furanose form |

| Oxidation (Periodate) | 4-formate product | Direct degradation of pyranose form |

Propiedades

IUPAC Name |

3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UICOGKGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(OC1O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.